1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole

描述

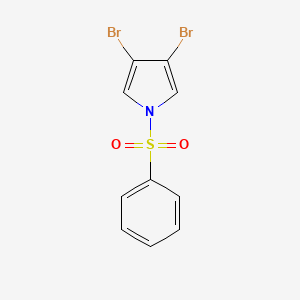

1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole is a chemical compound with the molecular formula C10H7Br2NO2S and a molecular weight of 365.04 g/mol . This compound is characterized by the presence of a benzenesulfonyl group attached to a dibromo-substituted pyrrole ring. It is commonly used in proteomics research and has various applications in scientific research .

准备方法

The synthesis of 1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole typically involves the reaction of a pyrrole derivative with benzenesulfonyl chloride in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the removal of the bromine atoms, resulting in debrominated products.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The dibromo-substituted pyrrole ring can also participate in various binding interactions, contributing to the compound’s overall biological effects .

相似化合物的比较

1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole can be compared with other similar compounds, such as:

1-Benzenesulfonyl-3,4-dichloro-1H-pyrrole: This compound has chlorine atoms instead of bromine atoms, which can affect its reactivity and biological activity.

1-Benzenesulfonyl-3,4-difluoro-1H-pyrrole:

1-Benzenesulfonyl-3,4-diiodo-1H-pyrrole: Iodine atoms can introduce unique reactivity patterns and interactions.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

生物活性

Chemical Structure and Properties

1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole is a pyrrole derivative characterized by the presence of two bromine atoms and a benzenesulfonyl group. Its molecular formula is CHBrNOS, and it has a molecular weight of 332.05 g/mol. The presence of the sulfonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research indicates that This compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, leading to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In recent studies, This compound has demonstrated promising anticancer activity. It was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells through the activation of caspase pathways.

Case Study: MCF-7 Breast Cancer Cells

A study conducted on MCF-7 cells revealed that treatment with This compound resulted in:

- Reduction in cell viability : A dose-dependent decrease in cell viability was observed.

- Apoptotic markers : Increased levels of cleaved caspase-3 and PARP were noted, indicating activation of apoptotic pathways.

Results from this study are summarized in the following table:

| Concentration (µM) | Cell Viability (%) | Cleaved Caspase-3 (fold change) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 80 | 2 |

| 20 | 50 | 5 |

The proposed mechanism for the biological activity of This compound includes:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.

- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

- Modulation of Signaling Pathways : It influences multiple signaling pathways associated with cell proliferation and survival.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of the pyrrole core. A validated method starts with bromination of 1-benzenesulfonylpyrrole using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, ZnBr₂-catalyzed bromination at room temperature in dichloromethane achieves 3,4-dibromo substitution with >85% yield . Key factors include:

- Catalyst choice : ZnBr₂ enhances regioselectivity compared to uncatalyzed reactions, which may produce mixed isomers.

- Temperature : Prolonged heating (>40°C) risks sulfonyl group cleavage, reducing purity.

- Purification : Crystallization from chloroform removes unreacted bromomethyl intermediates .

Q. How can X-ray crystallography confirm the structure of this compound, and what crystallographic parameters are critical for validation?

Single-crystal X-ray analysis reveals a monoclinic lattice (space group P2₁/n) with unit cell dimensions:

- a = 9.6524 Å, b = 17.5137 Å, c = 15.8965 Å, β = 95.506° .

Critical validation metrics: - Bond lengths : C–Br bonds average 1.89 Å, consistent with sp²-hybridized carbons.

- Dihedral angles : The benzenesulfonyl group forms a 72.3° angle with the pyrrole plane, indicating steric hindrance .

- Disorder analysis : Refinement residuals (R < 0.05) ensure minimal positional ambiguity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing bromine atoms at the 3,4-positions of the pyrrole ring?

Regioselectivity is governed by electronic and steric effects:

- Electron-withdrawing groups : The benzenesulfonyl group deactivates the pyrrole ring, directing bromination to the 3,4-positions via σ-complex stabilization .

- Catalytic templating : ZnBr₂ coordinates with the sulfonyl oxygen, creating a transient complex that biases bromine addition to adjacent positions .

- Competitive pathways : Without catalysis, trace 2,5-dibromo byproducts may form, requiring chromatographic separation .

Q. How do different cyclization catalysts (e.g., Au vs. NaH) impact the synthesis of sulfonylated pyrrole derivatives?

Catalysts dictate reaction efficiency and byproduct profiles:

- Gold catalysis : Au(I) promotes 5-endo-dig cyclization of propargyl-pyrrole precursors, enabling rapid annulation but requiring inert conditions .

- NaH-mediated cyclization : Base-driven deprotonation favors intermolecular coupling, yielding dimeric byproducts unless stoichiometry is tightly controlled .

- Yield comparison : Au catalysis achieves 70–80% yield vs. 50–60% for NaH, but scalability is limited by catalyst cost .

Q. What computational methods predict the electronic effects of the benzenesulfonyl group on bromination reactivity?

Density Functional Theory (DFT) simulations reveal:

- Charge distribution : The sulfonyl group withdraws electron density (-I effect), lowering the HOMO energy of the pyrrole ring by 1.2 eV, favoring electrophilic attack at the 3,4-positions .

- Transition-state modeling : Bromination at C-3 has a 15 kJ/mol lower activation barrier than C-2 due to reduced steric clash with the sulfonyl substituent .

- Validation : Calculated vs. experimental NMR chemical shifts (Δδ < 0.1 ppm) confirm model accuracy .

Methodological Notes

属性

IUPAC Name |

1-(benzenesulfonyl)-3,4-dibromopyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO2S/c11-9-6-13(7-10(9)12)16(14,15)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBIDAOQEYSQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647283 | |

| Record name | 1-(Benzenesulfonyl)-3,4-dibromo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003856-43-6 | |

| Record name | 1-(Benzenesulfonyl)-3,4-dibromo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。